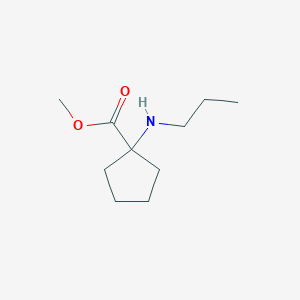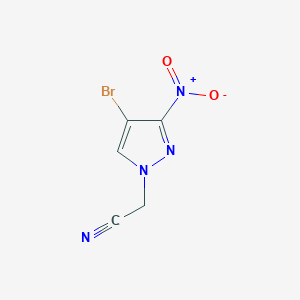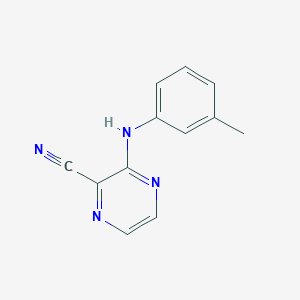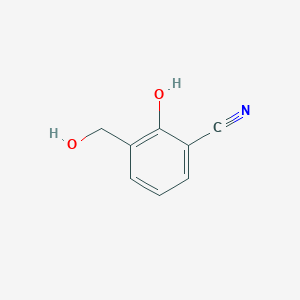
Methyl 1-(propylamino)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(propylamino)cyclopentane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring a propylamino group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(propylamino)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with propylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalysts can further enhance the production process, ensuring a consistent and high-quality product.
化学反応の分析
Types of Reactions
Methyl 1-(propylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 1-(propylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(propylamino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclopentanecarboxylic acid: A related compound with a carboxylic acid functional group.
Methyl cyclopentanecarboxylate: Similar in structure but lacks the propylamino group.
Cyclopentane derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
Methyl 1-(propylamino)cyclopentane-1-carboxylate is unique due to the presence of both a propylamino group and a methyl ester functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
methyl 1-(propylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-8-11-10(9(12)13-2)6-4-5-7-10/h11H,3-8H2,1-2H3 |
InChIキー |
ATXQSJUOGFBDHY-UHFFFAOYSA-N |
正規SMILES |
CCCNC1(CCCC1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)






